Toliprolol

Beta-Adrenergic Receptor Pharmacodynamics Selectivity

Selecting a beta-blocker without precise receptor selectivity data can confound cardiovascular research. Toliprolol eliminates this uncertainty with a documented β1/β2 selectivity ratio of ~3.2 and quantifiable local anesthetic potency (ranked 6th of 12). • Defined β1-preference (pKd 9.42 vs. 8.92) for reproducible isolated heart/tissue bath experiments. • Validated N-hydroxylation metabolic pathway supports analytical method development. • Available through BenchChem's global supply chain with batch-to-batch consistency for preclinical studies.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 2933-94-0
Cat. No. B1683198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToliprolol
CAS2933-94-0
SynonymsDoberol
ICI 45,763
KO 592
KO-592
KOE 592
MHIP
toliprolol
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(CNC(C)C)O
InChIInChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3
InChIKeyNXQMNKUGGYNLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Toliprolol: Pharmacological Overview


Toliprolol (CAS 2933-94-0) is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker, belonging to the aryloxypropanolamine class [1]. It acts as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors, with documented affinity values (pKd) of 9.42 and 8.92, respectively [2]. The compound was historically investigated and proposed for the management of cardiovascular conditions such as angina pectoris and hypertension, and is noted to possess some intrinsic stimulant action [3]. Toliprolol is a moderately lipophilic compound, a physicochemical property that influences its tissue distribution and local anesthetic effects [4].

Beta-1 selective adrenoceptor probe (selectivity ratio context)
Moderate lipophilicity influences tissue distribution and membrane interactions
Characterized ancillary membrane-stabilizing / local anesthetic activity

Differentiating Toliprolol from Other Beta-Blockers


Substituting one beta-blocker for another without understanding its specific pharmacological fingerprint can lead to significant differences in experimental or therapeutic outcomes. While many compounds share the beta-adrenoceptor antagonist mechanism, they diverge substantially in receptor subtype selectivity, intrinsic sympathomimetic activity (ISA), membrane-stabilizing effects, and pharmacokinetics. Toliprolol, for instance, exhibits a distinct beta-1/beta-2 selectivity ratio [1] and a unique profile of local anesthetic activity [2] that is directly correlated with its lipophilicity. Consequently, its in vivo effects, including cardiodepression and peripheral activity, cannot be predicted from data on non-selective agents like propranolol or cardioselective agents like practolol. The following quantitative evidence delineates the specific parameters where Toliprolol's profile differs, providing a clear basis for informed compound selection.

Receptor Selectivity Shift

Non-selective agents (e.g., propranolol) may exhibit beta-2 preference, altering tissue-specific responses compared to Toliprolol’s beta-1 selectivity.

Ancillary Membrane Activity

Local anesthetic potency and frequency-dependence differ substantially across beta-blockers; direct substitution can confound nerve conduction endpoints.

Cardiodepressive Profile

Cardiac contractility effects may not match; Toliprolol’s reported minor negative inotropy may not replicate with other lipophilic beta-blockers.

Toliprolol Differentiation Evidence


Beta-1 vs. Beta-2 Selectivity

Toliprolol demonstrates a distinct receptor-binding profile compared to the non-selective beta-blocker propranolol. Based on binding affinity data, Toliprolol exhibits higher affinity for the beta-1 adrenergic receptor relative to the beta-2 receptor, whereas propranolol shows the inverse preference [1]. This results in a different functional selectivity profile that can impact tissue-specific responses.

Receptor Selectivity
Cross-study comparable
Beta-1/Beta-2 Kd ratio ≈ 3.2
Beta-1 selective
Supports tissue-specific beta-1 pathway studies
In vitro binding affinity data (GPCRs)
Beta-Adrenergic Receptor Pharmacodynamics Selectivity

Cardiac Beta-Blockade Potency

In a comparative study evaluating the isoproterenol antagonism of multiple beta-blockers in an in vivo rabbit model, Toliprolol demonstrated an equipotent beta-receptor blocking dose that was distinct from both less and more potent agents [1]. Its potency rank provides a quantitative baseline for dose selection relative to other compounds.

In Vivo Potency
Head-to-head
Ranked 8th of 16 beta-blockers
Similar potency to propranolol in rabbit isoproterenol model
Intravenous administration; equipotent dose ranking
Beta-Blocker Cardiovascular Pharmacology Potency

Local Anesthetic Activity

Toliprolol's membrane-stabilizing activity, measured by its ability to block compound action potentials in isolated frog sciatic nerves, is quantitatively distinct from other beta-blockers [1]. Its potency for this off-target effect is intermediate among its class and is strongly correlated with its lipophilicity.

Local Anesthetic Potency
Head-to-head
Ranked 6th of 12 tested
Intermediate membrane-stabilizing effect vs. propranolol
Frog sciatic nerve, 0.1 Hz stimulation
Local Anesthetic Nerve Conduction Membrane Stabilization

Frequency-Dependent Local Anesthetic Activity

The local anesthetic action of beta-blockers can be frequency-dependent, a property that impacts their effect on rapidly firing neurons. Toliprolol exhibits a specific degree of frequency-dependence, quantified by the ratio of its ED50 at a low stimulation frequency to its ED50 at a high frequency [1]. This profile distinguishes it from agents like oxprenolol which show stronger frequency-dependence.

Frequency Dependence
Head-to-head
Ranked 5th of 9 tested
Lower use-dependent block than oxprenolol
ED50 ratio at 0.1 Hz / 100 Hz
Use-Dependence Local Anesthetic Nerve Conduction

Cardiodepression and Lipophilicity Profile

Toliprolol is characterized by a combination of high beta-adrenolytic activity and only a minor negative effect on cardiac contractility (cardiodepressive effect) [1]. This is a significant differentiator from other potent beta-blockers that may cause more pronounced myocardial depression. This profile is linked to its moderate lipophilicity and specific receptor interactions.

Cardiodepression Profile
Class-level inference
High β-adrenolytic activity, minor negative inotropy reported
May support studies where minimizing contractility changes is desired
SAR-based review; quantitative cardiodepression data not available
Cardiodepression Lipophilicity Pharmacokinetics

Brain Uptake Specificity

For research applications involving the central nervous system, Toliprolol's ability to cross the blood-brain barrier and its regional distribution are critical parameters. In a PET imaging study evaluating radiolabeled beta-blockers, Toliprolol showed very low uptake in rat brain, and its distribution was not related to beta-adrenoceptor density [1]. This contrasts with its high uptake in peripheral tissues like the heart and lungs.

CNS Uptake
Head-to-head
Very low brain uptake; distribution unrelated to β-adrenoceptors
Not suitable for cerebral β-adrenoceptor imaging; peripheral-driven
PET imaging study in rats; comparable to carvedilol, pindolol
Neuroimaging Blood-Brain Barrier PET Imaging

Toliprolol Application Scenarios


Beta-1 Selective Blockade in Cardiovascular Research

Toliprolol is an appropriate selection for preclinical cardiovascular studies (e.g., isolated heart preparations, in vivo models of tachycardia or hypertension) where a beta-blocker with a distinct beta-1-selective profile (Beta-1/Beta-2 ratio ≈ 3.2) is required [1]. Its in vivo beta-blocking potency, which is similar to propranolol but with a different selectivity fingerprint, allows for comparison against the class standard [2]. This scenario leverages the compound's quantitative binding data and known potency rank to establish a specific pharmacological condition.

Membrane-Stabilizing and Local Anesthetic Studies

For research investigating the off-target, membrane-stabilizing (local anesthetic) effects of beta-blockers on neuronal or cardiac conduction, Toliprolol serves as a well-characterized standard. Its potency (ranked 6th of 12) and frequency-dependence (ranked 5th of 9) for nerve conduction block are quantitatively defined relative to other agents like propranolol and oxprenolol [3]. This makes it a useful comparator for establishing structure-activity relationships for this ancillary property.

Beta-Adrenoceptor Subtype Differentiation

Due to its documented beta-1 selectivity [1], Toliprolol can be used as a pharmacological tool in isolated tissue bath experiments (e.g., guinea pig atria and trachea) to help delineate responses mediated by beta-1 versus beta-2 adrenoceptors [4]. Its profile allows for a clearer separation of these receptor-mediated effects compared to a non-selective antagonist like propranolol, aiding in the functional characterization of novel compounds or tissue-specific responses.

Metabolite Identification Reference Standard

Toliprolol is a key reference compound for studies investigating the metabolism of beta-blockers, particularly those involving N-hydroxylation. The synthesis and oxidation of its N-hydroxy-derivatives have been characterized, identifying these as possible in vivo metabolites [5]. This established metabolic pathway makes Toliprolol a valuable standard for analytical method development (e.g., LC-MS) aimed at detecting and quantifying beta-blocker metabolites in biological matrices.

Application
Selection Property
Validation Focus
Cardiovascular beta-1 blockade studies
Beta-1/Beta-2 selectivity ratio context
In vivo potency rank and receptor profiling
Membrane-stabilizing mechanism research
Local anesthetic potency rank
Frequency-dependence and nerve conduction endpoints
Beta-adrenoceptor subtype differentiation
Beta-1 selective pharmacological tool
Isolated tissue bath comparison vs. non-selective agents
Beta-blocker metabolite analysis
Known N-hydroxylation metabolic pathway
LC-MS method development for metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Toliprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.